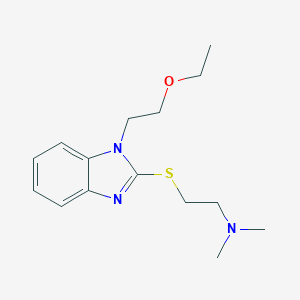
N-(2-propyl-2H-tetrazol-5-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-propyl-2H-tetrazol-5-yl)pentanamide, also known as PTZ-TP, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of N-(2-propyl-2H-tetrazol-5-yl)pentanamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways involved in cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It has also been shown to increase the expression of various neuroprotective and cardioprotective proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-propyl-2H-tetrazol-5-yl)pentanamide in lab experiments is its high solubility in water, which allows for easy administration. However, one limitation is that its stability in solution may be affected by factors such as pH and temperature.
Direcciones Futuras
There are several potential future directions for research on N-(2-propyl-2H-tetrazol-5-yl)pentanamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use. Finally, the development of more stable formulations of this compound may increase its potential for clinical use.
Métodos De Síntesis
N-(2-propyl-2H-tetrazol-5-yl)pentanamide can be synthesized through a multi-step process involving the reaction of 2-propylpentanoic acid with thionyl chloride, followed by the reaction with sodium azide, and then with triethylamine. The resulting intermediate is then reacted with 2-aminotetrazole to form the final product.
Aplicaciones Científicas De Investigación
N-(2-propyl-2H-tetrazol-5-yl)pentanamide has been studied for its potential therapeutic applications in various fields of research, including neurology, cardiology, and oncology. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been studied for its cardioprotective effects in animal models of myocardial infarction. Additionally, this compound has been shown to have anti-cancer properties in vitro and in vivo.
Propiedades
Fórmula molecular |
C9H17N5O |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-(2-propyltetrazol-5-yl)pentanamide |
InChI |
InChI=1S/C9H17N5O/c1-3-5-6-8(15)10-9-11-13-14(12-9)7-4-2/h3-7H2,1-2H3,(H,10,12,15) |
Clave InChI |
IGNNPMJBONUUKP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NN(N=N1)CCC |
SMILES canónico |
CCCCC(=O)NC1=NN(N=N1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)

![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)
